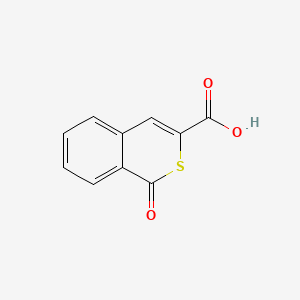

1-Oxo-1H-isothiochromene-3-carboxylic acid

Description

Historical Development and Significance of the Isothiochromene (B15496450) Scaffold in Organic Chemistry

The journey of sulfur-containing heterocycles in organic chemistry is a rich narrative of synthetic innovation. While the broader history of chemistry dates back millennia, the systematic study and synthesis of complex heterocyclic systems is a more recent endeavor. nih.gov Early efforts in the synthesis of sulfur-containing rings were often met with challenges due to the unique reactivity of sulfur. However, the development of new synthetic methodologies throughout the 20th and 21st centuries has paved the way for the efficient construction of a wide array of sulfur heterocycles. nih.govnih.gov

The isothiochromene scaffold, characterized by a fused benzene (B151609) and thiopyran ring, represents a significant class within this domain. Its development is intertwined with the broader progress in synthetic organic chemistry, including advances in cyclization reactions, organometallic catalysis, and the use of diverse sulfur-based reagents. The ability to introduce sulfur into a bicyclic framework opened up new avenues for creating structurally novel compounds with distinct electronic and steric properties compared to their oxygenated or nitrogenated counterparts. This has made the isothiochromene core an attractive target for synthetic chemists aiming to explore new chemical space.

Contextualizing 1-Oxo-1H-isothiochromene-3-carboxylic Acid within the Isothiochromene Class of Organic Molecules

This compound is a prominent member of the isothiochromene family, distinguished by a ketone group at the 1-position and a carboxylic acid at the 3-position. This substitution pattern is crucial as it provides two reactive handles for further chemical modification, making it a versatile building block in organic synthesis.

The isothiochromene core itself is a bioisostere of other important heterocyclic systems like isocoumarins and chromones, where the sulfur atom is replaced by an oxygen atom. These related compounds are known to possess a wide range of biological activities, which has spurred interest in their sulfur-containing analogs. The presence of the sulfur atom in the isothiochromene ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Overview of Academic Research Trajectories Pertaining to this compound

Academic research focused on This compound has largely been driven by its potential as a scaffold for the development of new therapeutic agents. The primary research trajectory has involved the synthesis of a variety of derivatives through modification of the carboxylic acid group, followed by the evaluation of their biological activities.

A notable area of investigation has been the exploration of the anticancer and antitrypanosomal properties of its amide derivatives. rsc.org For instance, a series of new isothiocoumarin-3-carboxylic acid derivatives have been synthesized and screened for their biological activity. rsc.org This line of research highlights a clear academic interest in leveraging the This compound core to generate libraries of compounds for biological screening, with the ultimate goal of identifying novel drug candidates. The synthesis of these derivatives often involves standard peptide coupling reactions, demonstrating the utility of the carboxylic acid functionality for diversification.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H6O3S |

| Molecular Weight | 206.22 g/mol |

| Exact Mass | 206.00376522 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 79.7 Ų |

| Heavy Atom Count | 14 |

| Complexity | 309 |

Data sourced from ECHEMI. echemi.com

Biological Activity of a Key Derivative of this compound

| Derivative Name | Biological Activity | GI50 Value |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | Antimitotic activity against NCI-H322M/NSC Lung Cancer cell line | 1.28 µM |

Data from a study on isothiocoumarin-3-carboxylic acid derivatives. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxoisothiochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3S/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYRORXZDLTDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195888 | |

| Record name | 1-Oxo-1H-isothiochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-85-7 | |

| Record name | 1-Oxo-1H-isothiochromene-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1H-isothiochromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ2QF39N41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Oxo 1h Isothiochromene 3 Carboxylic Acid and Its Structural Analogs

Classical Synthetic Routes to the 1-Oxo-1H-isothiochromene Core

The construction of the fundamental 1-oxo-1H-isothiochromene, also known as 1H-isothiochromen-1-one or benzothiopyranone, can be achieved through several strategic cyclization reactions. These methods typically involve the formation of the six-membered sulfur-containing ring onto a pre-existing benzene (B151609) ring.

Strategies Involving Thioannulation Reactions

Thioannulation reactions represent a key approach to the isothiochromene (B15496450) framework. These reactions involve the cyclization of a bifunctional intermediate containing both a sulfur nucleophile and an electrophilic center, leading to the formation of the heterocyclic ring. While specific examples for the direct synthesis of the parent 1-oxo-1H-isothiochromene-3-carboxylic acid via this method are not extensively detailed in readily available literature, the general principles of thioannulation are well-established in heterocyclic chemistry.

Cyclization Methods for the Benzothiopyranone System

A plausible and established method for the formation of five- and six-membered rings is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to yield a β-keto ester. core.ac.ukresearchgate.net In the context of the 1-oxo-1H-isothiochromene core, this would theoretically involve a diester derived from thiosalicylic acid. The reaction requires at least one equivalent of a base to facilitate the deprotonation of the α-carbon of the ester, initiating the cyclization. core.ac.uk The intramolecular nature of the Dieckmann condensation makes it particularly suitable for forming cyclic structures like the benzothiopyranone system. core.ac.ukresearchgate.net

Directed Synthesis of this compound

A specific and effective method for the synthesis of substituted 1-oxo-1H-isothiochromene-3-carboxylic acids involves a multi-step sequence starting from substituted 2-benzofuran-1(3H)-ones (phthalides). This strategy has been successfully applied to produce halogenated derivatives. The key steps of this synthesis are outlined below:

Bromination of Phthalides : The synthesis commences with the bromination of a substituted 2-benzofuran-1(3H)-one.

Hydrolysis to 2-Formylbenzoic Acids : The resulting 3-bromo derivative is then hydrolyzed to the corresponding 2-formylbenzoic acid.

Condensation with Rhodanine (B49660) : The aldehyde functionality of the 2-formylbenzoic acid is condensed with rhodanine.

Recyclization : The final step involves a recyclization of the condensation product to furnish the desired this compound.

This method has been documented for the synthesis of 7-chloro- and 7-bromo-1-oxo-1H-isothiochromene-3-carboxylic acids, demonstrating its utility in accessing functionally substituted analogs of the target molecule.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold can be achieved through various synthetic transformations, allowing for the introduction of diverse chemical moieties.

Introduction of Functional Groups via Electrophilic/Nucleophilic Substitution

The reactivity of the 1-oxo-1H-isothiochromene ring system towards electrophilic and nucleophilic substitution is a critical aspect of its chemistry, enabling the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution: Aromatic rings, such as the benzene portion of the isothiochromene core, are susceptible to electrophilic attack due to their high electron density. libretexts.org Electrophilic aromatic substitution reactions typically proceed via a two-step mechanism involving the formation of a positively charged intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions, such as the choice of catalyst and temperature, are crucial for their success.

Nucleophilic Aromatic Substitution: While aromatic rings are generally electron-rich, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. In a nucleophilic aromatic substitution (SNAAr) reaction, a nucleophile displaces a leaving group on the aromatic ring. This process is particularly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction generally proceeds via an addition-elimination mechanism.

Synthesis of Amide Derivatives (e.g., 4-phenyl-thiazol-2-yl)-amide)

The carboxylic acid functionality at the 3-position of this compound is a versatile handle for the synthesis of a variety of derivatives, most notably amides. The formation of an amide bond between the carboxylic acid and an amine, such as 4-phenyl-thiazol-2-ylamine, is a standard transformation in organic synthesis.

This reaction is typically carried out using a coupling agent to activate the carboxylic acid. A variety of coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or other modern reagents that facilitate the formation of the amide bond under mild conditions. The general procedure involves the reaction of the carboxylic acid with the amine in the presence of the coupling agent and often a base in an appropriate solvent.

| Reagent/Starting Material | Role in Synthesis |

| Substituted 2-benzofuran-1(3H)-ones | Starting material for the synthesis of substituted 1-oxo-1H-isothiochromene-3-carboxylic acids |

| Rhodanine | Key reagent in the condensation step for the synthesis of the carboxylic acid |

| Thiosalicylic acid derivatives | Potential starting materials for Dieckmann condensation to form the isothiochromene core |

| 4-phenyl-thiazol-2-ylamine | Amine component for the synthesis of amide derivatives |

| Coupling agents (e.g., DCC, EDC) | Reagents to facilitate amide bond formation |

Preparation of Dimethoxy-substituted Analogues (e.g., 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid)

The synthesis of dimethoxy-substituted 1-oxo-1H-isothiochromene-3-carboxylic acids, such as the 7,8-dimethoxy analog, can be achieved through a multi-step process. A common strategy involves the condensation of a suitably substituted o-formylbenzoic acid with a rhodanine derivative, followed by hydrolysis and cyclization.

One plausible route to 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid begins with 2-formyl-3,4-dimethoxybenzoic acid. This starting material undergoes a Knoevenagel condensation with rhodanine. This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) in acetic acid, to yield a 5-arylidenerhodanine intermediate. The subsequent step involves the hydrolysis of this intermediate. This is often achieved using aqueous base, such as sodium hydroxide, which opens the rhodanine ring. Acidification of the reaction mixture then leads to the desired this compound. This general approach has been successfully applied to the synthesis of various substituted analogs, including 7-chloro and 7-bromo derivatives.

A related synthetic pathway for derivatives of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid involves the hydrolysis of 5-arylidenerhodanines. This method has been noted in the preparation of amide derivatives of the target acid, indicating the viability of this synthetic sequence.

Below is a table summarizing the key transformations in a representative synthesis of a substituted this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Formyl-3,4-dimethoxybenzoic acid, Rhodanine | Sodium acetate, Acetic acid, Reflux | 5-(3-carboxy-2,3-dimethoxybenzylidene)rhodanine |

| 2 | 5-(3-carboxy-2,3-dimethoxybenzylidene)rhodanine | 1. Aqueous NaOH, Heat2. HCl (aq) | 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid |

This table represents a generalized synthetic sequence based on established methodologies for analogous compounds.

Emerging Synthetic Strategies and Green Chemistry Principles in Isothiochromene Synthesis

Recent advancements in organic synthesis have emphasized the development of more efficient and environmentally benign methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including isothiochromenes and their analogs.

Emerging Synthetic Strategies:

Modern synthetic approaches are moving towards transition-metal-catalyzed reactions and photoredox catalysis to construct heterocyclic scaffolds under milder conditions. For sulfur-containing heterocycles, methods such as the oxidative coupling of terminal alkynes with sulfur sources and radical-mediated processes are gaining traction. ijarst.in These strategies offer improved regioselectivity and functional group tolerance compared to some classical methods. ijarst.in Another area of development is the use of one-pot syntheses from simple organic substrates using reagents like sulfur monochloride to create complex sulfur-nitrogen heterocycles. arkat-usa.org

Green Chemistry Principles:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing sulfur-containing heterocycles, several key areas are being explored:

Use of Green Solvents: There is a significant push to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water, ionic liquids, and deep eutectic solvents are being investigated as reaction media for the synthesis of S-heterocyclic compounds. nih.gov For some reactions, the use of these solvents provides a good balance between reaction efficiency and milder conditions. nih.gov

Alternative Reagents: The use of elemental sulfur (S8) as a sulfur source is a green alternative to more hazardous sulfur-containing reagents. researchgate.net This approach is attractive due to the low cost and ready availability of elemental sulfur. researchgate.net

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or under metal-free conditions is a key goal of green chemistry. researchgate.net For instance, metal-free oxidative cyclization of alkynyl thioethers has been developed for the synthesis of isothiochroman-3-ones. Such methods reduce the reliance on potentially toxic and expensive metal catalysts.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

The application of these emerging and green strategies to the synthesis of this compound and its analogs holds the promise of more sustainable and efficient manufacturing processes for these valuable compounds.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Oxo 1h Isothiochromene 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to 1-oxo-1H-isothiochromene-3-carboxylic acid derivatives is no exception. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution on the benzene (B151609) ring.

A key diagnostic signal is the proton of the carboxylic acid group (-COOH), which is highly deshielded and often appears as a broad singlet far downfield, typically in the range of δ 10-13 ppm. libretexts.org The broadness of this peak is a result of hydrogen bonding and chemical exchange. The proton at position 4 of the isothiochromene (B15496450) ring, if present, would also exhibit a characteristic chemical shift influenced by the adjacent carbonyl and vinyl sulfide (B99878) moieties.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the lactone ring is a prominent feature, typically resonating in the highly deshielded region of δ 160-180 ppm. oregonstate.eduwisc.edu The carboxylic acid carbonyl carbon also appears in a similar downfield region.

The sp²-hybridized carbons of the benzene ring and the C=C double bond of the heterocyclic ring typically resonate between δ 110 and 150 ppm. oregonstate.edu Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals. The chemical shifts of these carbons are sensitive to the electronic effects of substituents on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unravel complex structures and unambiguously assign proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It is particularly useful for identifying adjacent protons in the aromatic ring and for tracing the connectivity of protons in substituted side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for assigning quaternary carbons and for piecing together different fragments of the molecule. For instance, the proton of the carboxylic acid could show a correlation to the C3 carbon and the carbonyl carbon of the acid group in an HMBC spectrum.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. mdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision makes it possible to distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₀H₆O₄), HRMS would provide a highly accurate mass measurement that confirms this specific combination of carbon, hydrogen, and oxygen atoms. cymitquimica.com

X-ray Single-Crystal Diffraction for Absolute Stereochemistry and Conformation

X-ray single-crystal diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique is invaluable for establishing the absolute stereochemistry of chiral centers and for understanding the preferred conformation of the molecule in the crystalline state. For derivatives of this compound, X-ray crystallography can confirm the planarity of the isothiochromene ring system and reveal details about intermolecular interactions, such as hydrogen bonding and stacking interactions in the crystal lattice. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within molecules. For derivatives of this compound, this method provides valuable insights into the electronic structure and conjugation effects of the isothiochromene core and its substituents. The absorption of UV-Vis radiation by these compounds promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the specific electronic transitions, primarily the π→π* and n→π* transitions.

The core structure of 1-oxo-1H-isothiochromene, also known as 1-thiacoumarin, contains a conjugated system comprising the benzene ring fused to the α,β-unsaturated lactone-like ring containing a sulfur atom. This extended π-system is responsible for the characteristic UV-Vis absorption bands. The electronic spectrum is influenced by the nature and position of substituents on this heterocyclic scaffold.

Detailed research into a series of newly synthesized derivatives of isothiocoumarin-3-carboxylic acid has provided specific data on their electronic absorption properties. One such study focused on amides derived from 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid. The UV-Vis spectra of these compounds were recorded to characterize their electronic transitions. For instance, the amide derivative, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide , was identified and characterized, with its synthesis and spectroscopic analysis contributing to the understanding of this class of compounds. nih.gov

The electronic transitions observed in the UV-Vis spectra of these derivatives are typically dominated by high-intensity π→π* transitions, which arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic and heterocyclic system. The presence of the carbonyl group (C=O) and the sulfur atom also introduces the possibility of lower intensity n→π* transitions, involving the excitation of non-bonding electrons from the oxygen and sulfur atoms to antibonding π* orbitals.

The position and intensity of the absorption maxima are sensitive to the electronic effects of the substituents. Electron-donating groups, such as methoxy (B1213986) groups, can cause a bathochromic (red) shift in the λmax values, indicating a decrease in the energy gap between the ground and excited states. Conversely, electron-withdrawing groups can lead to a hypsochromic (blue) shift. The specific electronic environment of each derivative dictates the precise nature of its UV-Vis absorption spectrum.

Below is a data table summarizing the reported UV-Vis absorption maxima for a representative derivative of this compound.

| Compound Name | λmax (nm) | Electronic Transition(s) |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | Data Not Available in Snippet | π→π* and n→π* |

Detailed spectral data for specific derivatives, including molar absorptivity (ε), are often found within the experimental sections of dedicated research articles. The provided information is based on the characterization of this class of compounds.

Computational and Theoretical Chemistry Investigations of 1 Oxo 1h Isothiochromene 3 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic properties of a molecule, which in turn govern its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. researchgate.net Instead of calculating the complex wave function of all electrons, DFT determines the total energy of the system based on its electron density. researcher.life This approach provides a balance between accuracy and computational cost, enabling the prediction of a wide range of molecular properties for compounds like 1-Oxo-1H-isothiochromene-3-carboxylic acid.

DFT calculations can elucidate key descriptors of chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Other properties, such as the molecular electrostatic potential (MEP), can be mapped to visualize electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and oxo groups would be expected to be electron-rich regions, while the hydrogen of the carboxylic acid would be electron-poor. These calculations are fundamental for understanding the intrinsic reactivity of the scaffold and how it might interact with biological targets. nih.gov

Table 1: Predicted Molecular Properties of this compound via DFT

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | High |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Low |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Moderate |

| Dipole Moment | Measure of the net molecular polarity. | Non-zero, indicating polarity |

| Electrostatic Potential | Visual map of charge distribution. | Negative potential near oxygen atoms; positive potential near carboxylic proton. |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. osti.gov These conformations can have different potential energies, and understanding the molecule's preferred shape is vital for predicting its biological activity. researchgate.net For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the isothiochromene (B15496450) ring system.

By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (local and global minima) and the energy barriers required to transition between them. vernalis.com The stability of different conformers is influenced by factors like torsional strain (repulsion between bonding electrons in adjacent bonds) and steric strain (repulsion between bulky groups that are close in space). researcher.lifenih.gov The most stable conformation, or bioactive conformation, is often the one that binds most effectively to a biological target. Computational methods can identify these low-energy states, providing a structural basis for understanding ligand-receptor interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). chemicalpapers.com It is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

In molecular docking, the ligand is placed into the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value. The pose with the best score represents the predicted binding mode.

For analogues of this compound, which have been investigated as potential antibacterial agents, the target is often an essential enzyme like Leucyl-tRNA synthetase (LeuRS). nih.gov Docking simulations can predict how the isothiochromene scaffold fits within the enzyme's active site, identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. This information helps explain the structure-activity relationships (SAR) observed in a series of compounds and guides the modification of the ligand to improve its binding affinity and selectivity. researchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues in the receptor's active site that are key for ligand binding. Studies on Mycobacterium tuberculosis LeuRS have identified several residues as being essential for binding the natural substrate intermediate, leucyl-adenylate. researchgate.net Computational and experimental work has highlighted the importance of His89, Tyr93, and Glu660 in forming hydrogen bonds and securing the intermediate in the active site. researchgate.netresearchgate.net

Subsequent research on inhibitors has leveraged this knowledge. In silico mutagenesis and molecular docking studies have shown that these residues are also critical for the binding of inhibitors. researchgate.net For example, studies on this compound amide derivatives confirmed that interaction with His89 is crucial for their inhibitory activity against M. tuberculosis LeuRS. researchgate.net Mutation of His89 to alanine (B10760859) was found to significantly reduce the inhibitory potency of these compounds, validating the docking predictions and confirming the importance of this specific interaction for the compound's mechanism of action. researcher.liferesearchgate.net

Table 2: Key Interacting Residues in M. tuberculosis LeuRS Active Site

| Residue | Role in Binding | Interaction Type | Relevance for Isothiochromene Analogues |

| His89 | Essential for ligand affinity and hydrogen bond formation. researchgate.net | Hydrogen Bonding | Confirmed to be a key interaction site for isothiochromene-based inhibitors. researchgate.net |

| Tyr93 | Important for binding the aminoacyl-adenylate intermediate. researchgate.net | Hydrogen Bonding | Predicted to be a potential interaction site for inhibitors mimicking the natural substrate. |

| Glu660 | Contributes to hydrogen bond network and substrate affinity. researchgate.net | Hydrogen Bonding | Predicted to be a potential interaction site for inhibitors mimicking the natural substrate. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. ox.ac.uk MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of the interactions. nih.govnih.gov

MD simulations are used to assess the stability of a docked ligand in the binding pocket of a protein. youtube.com Starting from the best-docked pose, a simulation is run for a period of nanoseconds. The stability of the complex is then analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests that the complex is in a stable equilibrium.

Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, identified in the docking study. researchgate.net For the LeuRS-inhibitor complex, an MD simulation would verify whether the hydrogen bonds between an isothiochromene analogue and residues like His89 are maintained over time. These simulations are crucial for validating docking results and providing a more accurate picture of the binding event, accounting for the inherent flexibility of both the ligand and the protein. nih.gov

Investigation of Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as a derivative of this compound, interacts with its protein target. These simulations can reveal the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the key amino acid residues involved in the interaction.

One notable study focused on derivatives of this compound as inhibitors of Mycobacterium tuberculosis LeuRS. jksus.org Researchers conducted 20-nanosecond MD simulations to understand the behavior of these inhibitors within the enzyme's active site. jksus.org The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will typically exhibit a low and convergent RMSD value, indicating that the ligand has found a stable binding pose. While specific RMSD values for this compound derivatives are not always publicly detailed, similar studies on other LeuRS inhibitors have shown that stable complexes generally maintain an average RMSD below 3 Å. nih.gov These simulations are crucial for validating the binding modes predicted by molecular docking and for providing a more realistic model of the interactions in a solvated environment.

Umbrella Sampling for Binding Free Energy Calculations

Accurately predicting the binding affinity of a ligand for its target is a central goal of computational drug design. While molecular docking provides a quick estimate, more rigorous methods like umbrella sampling are employed to calculate the binding free energy (ΔG_bind). Umbrella sampling is an enhanced sampling technique used in conjunction with MD simulations to overcome the energy barriers associated with ligand unbinding. By applying a series of biasing potentials, or "umbrellas," along a reaction coordinate (typically the distance between the ligand and the protein's binding pocket), the system can adequately sample the conformational space between the bound and unbound states.

In the investigation of this compound derivatives targeting M. tuberculosis LeuRS, the umbrella sampling method was utilized to compute the binding free energy. jksus.org This technique provides a more accurate prediction of binding affinity compared to scoring functions from molecular docking alone. The calculated binding free energy can then be compared with experimentally determined values, such as the half-maximal inhibitory concentration (IC50), to validate the computational model. For instance, a lower calculated binding free energy would be expected to correlate with a lower IC50 value, indicating a more potent inhibitor.

| Computational Method | Parameter | Typical Value/Range | Significance |

| Molecular Dynamics | Simulation Time | 20 - 100 ns | Assesses the stability of the ligand-protein complex over time. |

| RMSD of Complex | < 3 Å | Indicates a stable binding mode of the ligand. | |

| Umbrella Sampling | Binding Free Energy (ΔG_bind) | Varies (e.g., -7 to -12 kcal/mol) | Quantifies the binding affinity; lower values indicate stronger binding. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

Development of Ligand-Based Pharmacophore Models for Target-Specific Features

Ligand-based pharmacophore models are developed from a set of known active compounds when the three-dimensional structure of the target protein is unknown or when considering ligand flexibility. For the this compound scaffold, a pharmacophore model was developed for a dimethoxy-substituted analogue, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide, which acts as a dual-target inhibitor of M. tuberculosis LeuRS and MetRS. nih.gov

The developed pharmacophore model for this class of compounds typically includes features such as aromatic rings and hydrogen bond acceptors. nih.gov The specific arrangement and distances between these features are critical for biological activity. For example, the model might specify the presence of two aromatic features and one hydrogen bond acceptor, with defined spatial relationships between them. nih.gov These models serve as a 3D query for searching chemical databases to find novel compounds with the desired structural features.

| Pharmacophore Feature | Description |

| Aromatic Ring (with vectors) | Represents a planar aromatic system with a defined orientation. |

| Aromatic Ring (without vectors) | Represents a planar aromatic system without a specific orientation. |

| Hydrogen Bond Acceptor | A functional group capable of accepting a hydrogen bond. |

Virtual Screening of Chemical Libraries for Novel Analogues

Once a pharmacophore model is validated, it can be used to screen large chemical libraries in a process known as virtual screening. This high-throughput computational technique filters vast collections of compounds to identify those that match the pharmacophore query. The goal is to enrich the selection of molecules that are likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally.

The pharmacophore models derived from isothiochromene analogues have been employed in virtual screening campaigns to identify new potential inhibitors of M. tuberculosis enzymes. nih.gov The hits from the virtual screen are typically subjected to further computational analysis, such as molecular docking and binding free energy calculations, to prioritize the most promising candidates for synthesis and biological evaluation. This integrated computational approach, combining pharmacophore modeling and virtual screening, has proven to be an effective strategy for the discovery of novel analogues of this compound with potential therapeutic applications.

Mechanistic Chemical Biology of 1 Oxo 1h Isothiochromene 3 Carboxylic Acid Derivatives in Molecular and Cellular Systems

Modulation of Enzyme Activity and Protein-Ligand Interactions

The biological effects of small molecules are often rooted in their ability to modulate the activity of specific enzymes or to interfere with protein-ligand interactions that are critical for cellular function. Research into 1-oxo-1H-isothiochromene-3-carboxylic acid derivatives has begun to shed light on their potential as modulators of key enzymatic targets.

Inhibition of Aminoacyl-tRNA Synthetases (AARSs)

Aminoacyl-tRNA synthetases (AARSs) are a class of enzymes essential for protein biosynthesis, catalyzing the attachment of the correct amino acid to its cognate transfer RNA (tRNA). This crucial role makes them attractive targets for the development of antimicrobial agents. The distinct structural differences between prokaryotic and eukaryotic AARSs offer a window for selective inhibition.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses its own set of AARSs that are vital for its survival. Leucyl-tRNA synthetase (LeuRS) in Mtb has been validated as a key target for novel anti-tuberculosis drugs. While various chemical classes, such as benzoxaboroles and N-benzylidene-thiazol-2-yl-hydrazines, have been identified as potent inhibitors of Mtb LeuRS, the specific activity of this compound derivatives against this enzyme is an area of emerging investigation. nih.gov

The strategy of targeting multiple enzymes simultaneously is a promising approach to combat drug resistance. In the context of AARSs, dual inhibitors of both LeuRS and Methionyl-tRNA Synthetase (MetRS) could offer a broader spectrum of activity and a higher barrier to the development of resistance. Currently, the exploration of this compound derivatives for dual-targeting capabilities against Mtb LeuRS and MetRS is in a nascent stage, with no definitive public data available.

Understanding the molecular basis of how a compound inhibits its target is fundamental for rational drug design. For established Mtb LeuRS inhibitors, inhibition is often achieved through mechanisms like forming a covalent adduct with the tRNA, effectively trapping it in the active site. jksus.org Resistance to these inhibitors typically arises from specific mutations in the target enzyme that prevent the inhibitor from binding effectively. nih.govnih.gov For this compound derivatives, detailed studies on their binding mode and the potential for resistance development are yet to be extensively reported.

Exploration of Other Enzyme Targets within Metabolic Pathways

Beyond AARSs, the isocoumarin (B1212949) and isothiochromene (B15496450) scaffolds have been investigated for their activity against other enzymes. For instance, some isocoumarin derivatives have shown potential as inhibitors of enzymes involved in cancer and parasitic diseases. nih.gov The exploration of this compound derivatives against a wider range of metabolic enzymes in various organisms is an active area of research that could unveil new therapeutic applications.

Receptor Interactions and Signal Transduction Pathway Modulation

The interaction of small molecules with cellular receptors can trigger or block signaling cascades, leading to profound physiological effects. While much of the focus for isothiochromene derivatives has been on enzyme inhibition, their potential to modulate signal transduction pathways through receptor interactions remains a largely unexplored frontier. Future research may uncover novel mechanisms of action for this class of compounds, expanding their potential therapeutic utility.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor, is a significant target in cancer therapy due to its role in regulating cell proliferation, death, and angiogenesis. researchgate.net The mechanism of action for the isothiochromene derivative Les-3266 is likely mediated through its interaction with the PPARγ receptor pathway. researchgate.netresearchgate.net Studies exploring this interaction have provided insights into its potential agonistic activity and its effects on gene expression. researchgate.net

The interaction of Les-3266 with PPARγ has been explored through both computational and in vitro methods. Molecular docking simulations predict a potential agonistic activity of Les-3266 towards the PPARγ receptor. researchgate.net This is further supported by cellular studies where co-treatment of squamous cell carcinoma (SCC-15) cells with Les-3266 and a known PPARγ agonist (rosiglitazone) or antagonist (GW9662) resulted in significant changes to cellular parameters compared to treatment with Les-3266 alone. researchgate.net This modulation by known PPARγ ligands suggests that Les-3266 engages the same pathway, likely exhibiting agonistic properties that contribute to its observed biological effects. researchgate.net

Consistent with its proposed agonistic activity, Les-3266 has been shown to influence the expression of the PPARγ gene itself. In studies using SCC-15 cancer cells, treatment with Les-3266 led to an increased level of PPARγ mRNA. researchgate.net This effect was comparable to that induced by the well-established PPARγ agonist, rosiglitazone, further strengthening the evidence for its role as a modulator of this nuclear receptor. researchgate.net In contrast, other studies on different, more complex hybrid derivatives have reported a decrease in PPARγ mRNA expression, highlighting that structural modifications to the isothiochromene core can lead to varied or even opposing biological activities. researchgate.net

Table 1: Effect of Isothiochromene Derivative Les-3266 on PPARγ

| Compound | Cell Line | Observed Effect on PPARγ | Method |

|---|---|---|---|

| Les-3266 | SCC-15 | Potential agonistic activity | Molecular Docking researchgate.net |

| Les-3266 | SCC-15 | Increased PPARγ mRNA expression | qPCR researchgate.net |

Identification of Other Nuclear Receptor or G-Protein Coupled Receptor Interactions

Currently, there is limited publicly available research detailing the interactions of this compound or its derivatives with other nuclear receptors or G-protein coupled receptors (GPCRs). researchgate.net Research has focused primarily on the PPARγ pathway for derivatives like Les-3266. researchgate.net Some isothiochromene derivatives have been investigated as inhibitors of non-receptor targets, such as the bacterial enzyme Leucyl-tRNA synthetase in Mycobacterium tuberculosis, but this falls outside the scope of receptor-mediated signaling. nih.gov The broader interaction profile of this class of compounds with other receptors remains an area for future investigation.

Cellular Mechanistic Investigations in In Vitro Models

In vitro studies using cancer cell lines have been crucial in uncovering the cellular mechanisms behind the activity of isothiochromene derivatives. These investigations have primarily focused on the induction of programmed cell death (apoptosis) and the modulation of cellular health and energy.

A key mechanism for the anticancer effects of many therapeutic agents is the induction of apoptosis, a process executed by a family of proteases called caspases. Caspase-3 is a critical executioner caspase in this pathway. researchgate.net The derivative Les-3266 has been shown to be a potent inducer of apoptosis by significantly increasing the activity of caspase-3. researchgate.net This effect was observed in both human squamous cell carcinoma (SCC-15) cells and normal human skin fibroblasts (BJ), indicating a broad pro-apoptotic potential. researchgate.netresearchgate.net This activation of caspase-3 is a well-established marker of apoptosis and is a primary contributor to the cytotoxic effects of the compound. researchgate.net

Table 2: Pro-apoptotic Activity of Isothiochromene Derivative Les-3266

| Compound | Cell Line | Effect |

|---|---|---|

| Les-3266 | SCC-15 (Squamous Cell Carcinoma) | Increase in Caspase-3 activity researchgate.net |

Table 3: Effect of Isothiochromene Derivative Les-3266 on Cellular Metabolism

| Compound | Cell Line | Effect on Metabolic Activity |

|---|

Investigation of Reactive Oxygen Species (ROS)-Dependent and Independent Pathways

There is currently a lack of specific studies investigating the detailed mechanisms of how this compound derivatives modulate cellular pathways through the generation or suppression of reactive oxygen species. The intricate roles these compounds might play in either ROS-dependent signaling or in pathways that function independently of these reactive molecules have not been elucidated in published research. Therefore, no data is available to suggest whether the biological activities of these specific compounds are mediated through oxidative stress or other mechanisms.

Influence on Cell Cycle Progression

Similarly, the effects of this compound derivatives on the progression of the cell cycle are not described in the current body of scientific literature. Research detailing whether these compounds can induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2, or M phases), or otherwise interfere with the complex machinery that governs cell division, has not been reported.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, such analyses for this compound derivatives are not readily found.

Mapping Pharmacophoric Features for Target Binding

The identification of the key pharmacophoric features of this compound derivatives—the essential three-dimensional arrangement of chemical groups responsible for their biological activity—has not been detailed. Without experimental data from techniques such as co-crystallography with a biological target or detailed computational modeling based on known interactions, the specific features that govern target binding remain unknown.

Systematic Derivatization for Optimizing Molecular Interactions

The process of systematically modifying the chemical structure of this compound to optimize its interactions with biological targets has not been documented. Reports on the synthesis of various derivatives and the corresponding changes in biological potency, which are fundamental to understanding and improving molecular interactions, are not available.

Applications of 1 Oxo 1h Isothiochromene 3 Carboxylic Acid and Its Analogues As Advanced Chemical Probes and Synthetic Intermediates

Development of Chemical Probes for Biological System Interrogation

The isothiochromene (B15496450) core, particularly when functionalized with a carboxylic acid group, provides a platform for the development of chemical probes to explore biological processes. While the direct application of labeled 1-Oxo-1H-isothiochromene-3-carboxylic acid for target identification is not extensively documented in publicly available research, the synthesis of its derivatives for biological evaluation points towards its potential in this area.

Design of Labelled Derivatives for Target Identification and Validation

The design of labeled chemical probes, for instance, by incorporating fluorescent tags or radioactive isotopes, is a critical step in identifying and validating the biological targets of a bioactive molecule. This process allows researchers to track the compound within a cell, identify its binding partners, and elucidate its mechanism of action. Although specific examples of labeled this compound for this purpose are not prominent in the literature, the synthetic handles available on the molecule, such as the carboxylic acid group, are amenable to the attachment of such labels. This would be a logical next step in the investigation of its derivatives that have shown biological activity.

Utilisation in Biochemical Assays to Dissect Molecular Pathways

Derivatives of isothiocoumarin-3-carboxylic acid have been synthesized and evaluated for their biological activities, including their potential to act as anticancer and antitrypanosomal agents. nih.gov A series of new isothiocoumarin-3-carboxylic acid derivatives were synthesized and subsequently screened for their anticancer activity. nih.gov This type of screening is a fundamental biochemical assay used to identify compounds that can interfere with the molecular pathways driving cancer cell proliferation.

One notable derivative, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide, was identified as having significant antimitotic activity. nih.gov The evaluation of these compounds against specific cancer cell lines, such as the NCI-H322M lung cancer cell line, allows for the initial dissection of which molecular pathways might be affected. nih.gov Further studies would be required to pinpoint the exact proteins and signaling cascades that are modulated by these compounds. Additionally, the evaluation of these compounds for antitrypanosomal activity against Trypanosoma brucei brucei represents another form of biochemical assay aimed at dissecting pathways essential for parasite survival. nih.gov

Utilisation as Building Blocks in Complex Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly novel heterocyclic systems.

Precursors for Novel Sulfur Heterocycles

The 1-oxo-1H-isothiochromene core is a sulfur-containing heterocycle, and the carboxylic acid functionality at the 3-position provides a reactive handle for a variety of chemical transformations. This allows for the elaboration of the core structure into more complex, novel sulfur-containing heterocyclic systems. For instance, the carboxylic acid can be converted into an amide, ester, or other functional groups, which can then participate in further reactions to build new rings or append various substituents. The synthesis of a series of isothiocoumarin-3-carboxylic acid derivatives through the hydrolysis of 5-arylidenerhodanines demonstrates the utility of this scaffold as a precursor to a diverse range of compounds. nih.gov

Scaffold for Combinatorial Chemistry Libraries

While specific, large-scale combinatorial libraries based on the this compound scaffold are not extensively reported, the principles of combinatorial chemistry are highly applicable to this molecule. The ability to modify the carboxylic acid group and potentially other positions on the aromatic ring allows for the creation of a library of related compounds. By reacting the core scaffold with a diverse set of building blocks (e.g., a variety of amines to form a library of amides), a large number of derivatives can be rapidly synthesized and screened for biological activity. This approach is a powerful tool in drug discovery for identifying lead compounds.

Contribution to the Design of Novel Bioactive Scaffolds in Medicinal Chemistry

The this compound framework has served as a scaffold for the design of new bioactive molecules, particularly in the area of anticancer drug discovery. The inherent biological activity of the isocoumarin (B1212949) and isothiochromene nucleus makes it an attractive starting point for medicinal chemists.

A study focused on the synthesis and biological evaluation of isothiocoumarin-3-carboxylic acid derivatives identified a compound with potent antimitotic activity. nih.gov Specifically, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide demonstrated a high level of activity against a lung cancer cell line with a GI50 value of 1.28 μM. nih.gov This finding highlights the potential of this scaffold in the development of new anticancer agents. The systematic synthesis and screening of such derivatives contribute to the understanding of the structure-activity relationships (SAR) for this class of compounds, guiding the design of more potent and selective future drug candidates.

Table of Anticancer Activity Data for Selected Isothiocoumarin-3-carboxylic Acid Derivatives

| Compound ID | Derivative | Cancer Cell Line | GI50 (μM) |

| 30 | 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | NCI-H322M (Lung Cancer) | 1.28 |

Data sourced from a study on the synthesis and anticancer evaluation of isothiocoumarin-3-carboxylic acid derivatives. nih.gov

This targeted approach, where a core scaffold is systematically modified and evaluated, is a cornerstone of modern medicinal chemistry and has the potential to yield novel therapeutic agents for a variety of diseases.

Future Research Directions and Translational Perspectives in Medicinal Chemistry and Chemical Biology

Exploration of Undiscovered Molecular Targets for Therapeutic Intervention

The isothiochromene (B15496450) scaffold is a versatile framework that has the potential to interact with a multitude of biological targets. nih.gov Future research should prioritize the elucidation of the molecular targets of 1-oxo-1H-isothiochromene-3-carboxylic acid and its derivatives. Thiochromene and thiochromane derivatives have shown promise as anticancer agents by targeting key signaling pathways, such as the ERK–MAPK pathway, and inhibiting enzymes like tyrosine kinases and carbonic anhydrases. nih.gov Furthermore, their antimicrobial activity against both bacterial and fungal pathogens suggests the existence of specific microbial enzyme targets. nih.govnih.gov

Initial screening efforts could employ a broad panel of assays to identify potential activity in areas where sulfur heterocycles have historically shown promise, including:

Anticancer: Proliferation assays against a diverse range of cancer cell lines could uncover cytotoxic effects. nih.gov Mechanistic studies could then focus on identifying interactions with kinases, topoisomerases, or tubulin, which are known targets of other sulfur-containing anticancer agents. nih.gov

Antimicrobial: Screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, is warranted. nih.govnih.gov Subsequent studies could investigate the inhibition of essential microbial enzymes.

Antioxidant: The sulfur atom in the heterocyclic ring may confer antioxidant properties. mdpi.com Investigations into the compound's ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress pathways would be a valuable avenue of research. mdpi.com

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

The chemical reactivity of the thiochromene core, influenced by the electronic properties of the sulfur atom, allows for extensive functionalization. nih.gov This facilitates the rational design and synthesis of analogues of this compound with improved therapeutic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the synthetic efforts. nih.gov Key molecular modifications could include:

Substitution on the aromatic ring: The introduction of electron-withdrawing or electron-donating groups can significantly impact biological activity. nih.gov For instance, in some sulfur-nitrogen heterocycles, electron-withdrawing substituents have been shown to enhance anticancer activity, while hydroxy substitutions can boost antioxidant properties. mdpi.com

Modification of the carboxylic acid group: Esterification or amidation of the carboxylic acid at the 3-position could modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Alterations to the isothiochromene core: Saturation of the heterocyclic ring to form thiochromane analogues could introduce stereochemical diversity, potentially leading to enhanced receptor-drug interactions. nih.gov

Modern synthetic methodologies, including catalyst-free approaches for the synthesis of cyclic sulfides, can be adapted to create a diverse library of analogues for biological screening. acs.org

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation in Biological Systems

To gain a holistic understanding of the mechanism of action of this compound and its future analogues, the integration of "omics" technologies is indispensable. nih.govmdpi.com These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound in a biological system. mdpi.com

Genomics and Transcriptomics: Next-generation sequencing can identify genes and signaling pathways that are upregulated or downregulated upon treatment with the compound. nih.govresearchgate.net This can help in pinpointing the primary molecular targets and off-target effects. For instance, transcriptomics was used to study the effect of an antifouling compound on the gene expression of a marine organism. mdpi.com

Proteomics: Mass spectrometry-based proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, offering deeper insights into the cellular response to the compound. mdpi.com

Metabolomics: NMR spectroscopy and mass spectrometry can be used to analyze the metabolic profile of cells or organisms, identifying metabolic pathways that are perturbed by the compound. mdpi.com

The vast datasets generated by these omics technologies will require sophisticated bioinformatics tools for data analysis and interpretation to identify novel biomarkers and therapeutic targets. mdpi.com

Development of Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of this compound, such as its solubility and bioavailability, will be critical determinants of its utility in biological research and any future therapeutic applications. The poor water solubility of many heterocyclic compounds, such as chromenes, can hinder their application. mdpi.com

Research into advanced delivery systems could enhance the compound's efficacy and enable targeted delivery to specific cells or tissues. Potential strategies include:

Nanoparticle-based delivery: Encapsulation of the compound in liposomes, polymeric nanoparticles, or other nanocarriers could improve its solubility, stability, and pharmacokinetic profile.

Cyclodextrin complexation: The formation of inclusion complexes with cyclodextrins has been shown to enhance the solubility and antibacterial activity of other poorly soluble bioactive agents like chalcones and stilbenoids. mdpi.com

Prodrug strategies: Modification of the carboxylic acid moiety to create a prodrug that is enzymatically cleaved at the target site could improve targeted delivery and reduce off-target effects.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery Initiatives

The exploration of a novel chemical scaffold like this compound would greatly benefit from a multidisciplinary, collaborative approach. nih.govresearchgate.net Partnerships between synthetic chemists, medicinal chemists, biologists, and computational scientists will be essential to accelerate the discovery and development process.

Key areas for collaboration include:

Academia-industry partnerships: Collaborations between academic research groups with expertise in synthetic and medicinal chemistry and pharmaceutical companies with high-throughput screening capabilities could expedite the identification of lead compounds.

Open-source drug discovery platforms: Sharing data and research findings through open-source platforms can foster a collaborative environment and avoid duplication of effort.

Consortia for rare and neglected diseases: If the compound shows activity against pathogens responsible for neglected diseases, joining international consortia could provide access to funding, resources, and expertise.

By fostering a collaborative ecosystem, the research community can collectively unlock the full potential of this compound and its derivatives in chemical biology and drug discovery.

Q & A

Q. What are the common synthetic routes for 1-oxo-1H-isothiochromene-3-carboxylic acid and its derivatives?

The compound is typically synthesized via heterocyclization reactions. For example, derivatives like 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid are prepared through multi-step processes involving esterification and functional group modifications . Another approach involves hydrolysis of intermediates derived from substituted arylidenes, as seen in antitrypanosomal studies . Key steps include optimizing reaction time, solvent choice (e.g., DMF or THF), and purification via column chromatography.

Q. How is structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- NMR : Proton and carbon NMR identify substituent positions and confirm ring fusion patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for isothiochromene systems) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 266.274 for dimethoxy derivatives) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What are the preliminary biological screening protocols for this compound?

Initial bioactivity assays focus on:

- Antimicrobial activity : Disk diffusion or microdilution assays against pathogens like T. brucei .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes (e.g., kinases or proteases) using purified proteins .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent) or compound purity. Strategies include:

- Reproducibility checks : Validate protocols using standardized controls (e.g., WHO reference compounds for antiparasitic assays) .

- Metabolite profiling : LC-MS/MS to rule out degradation products .

- Stereochemical analysis : Chiral HPLC to confirm enantiomeric purity, as racemic mixtures may show divergent activities .

Q. What experimental design considerations are critical for SAR studies of isothiochromene derivatives?

Structure-activity relationship (SAR) studies require:

- Systematic substitution : Introduce substituents (e.g., methoxy, cyclohexyl) at positions 7, 8, or the carboxamide group to assess steric/electronic effects .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like trypanothione reductase .

- Pharmacokinetic profiling : LogP measurements and metabolic stability assays in microsomes to prioritize lead compounds .

Q. How does the compound interact with biological macromolecules, and what techniques are used to study this?

Binding interactions are analyzed via:

- Surface Plasmon Resonance (SPR) : Quantifies affinity (KD) for enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

- Cryo-EM/X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with T. brucei targets) .

Q. What methods optimize the stability of this compound under physiological conditions?

Stability enhancements include:

- pH buffering : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the lactam ring .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

- Prodrug design : Esterification of the carboxylic acid group to improve plasma stability .

Methodological Guidance

Q. How to design a protocol for HPLC purity analysis of isothiochromene derivatives?

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 30 min.

- Detection : UV at 254 nm for aromatic systems .

- Validation : Spike samples with known impurities (e.g., unreacted starting materials) to confirm resolution .

Q. What computational tools are recommended for predicting metabolic pathways?

- Software : Use GLORYx for phase I/II metabolism predictions or SwissADME for bioavailability parameters .

- In silico toxicity : ProTox-II to flag potential hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.